molecular formula C19H19N3O3 B14979914 5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B14979914
M. Wt: 337.4 g/mol
InChI Key: OWTXZDLULOGGEK-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a furan ring, and an oxazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenol with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethylamine and oxazole-4-carbonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole compounds.

Scientific Research Applications

5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile
  • 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione

Uniqueness

5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

5-(dimethylamino)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H19N3O3/c1-12-5-6-14(9-13(12)2)23-11-15-7-8-17(24-15)18-21-16(10-20)19(25-18)22(3)4/h5-9H,11H2,1-4H3

InChI Key

OWTXZDLULOGGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N(C)C)C#N)C

Origin of Product

United States

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